1-methyl-2-{[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole
Description
1-methyl-2-{[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is a benzodiazole derivative featuring a 1-methyl-substituted benzodiazole core. At the 2-position, a methyl group links the benzodiazole to a piperazine ring, which is further substituted at the 4-position by a 4-phenyloxane-4-carbonyl group. The molecular weight is estimated at ~405 g/mol, with a formula of C24H29N4O2. Its structural complexity suggests unique physicochemical and pharmacological properties compared to simpler analogs .
Properties
IUPAC Name |
[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-27-22-10-6-5-9-21(22)26-23(27)19-28-13-15-29(16-14-28)24(30)25(11-17-31-18-12-25)20-7-3-2-4-8-20/h2-10H,11-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUINZVZQKOXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-{[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole typically involves multiple steps. One common approach is to start with the benzodiazole core and introduce the piperazine and phenyloxane groups through a series of reactions. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzodiazole core.
Attachment of the Phenyloxane Moiety: The phenyloxane group can be introduced through a condensation reaction with a suitable oxane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-{[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and suitable nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-2-{[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or pain pathways, thereby exerting anti-inflammatory or analgesic effects.
Comparison with Similar Compounds
Structural Analogues of Piperazine-Linked Benzimidazoles/Benzodiazoles
Key structural analogs differ in the substituents attached to the piperazine ring. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Bulk and Complexity : The target compound’s 4-phenyloxane-4-carbonyl group introduces greater steric hindrance and stereochemical complexity compared to phenyl () or sulfonyl () substituents.
- Molecular Weight : At ~405 g/mol, the target compound exceeds the molecular weight of most analogs, which may impact bioavailability under Lipinski’s Rule of Five .
Cytotoxicity :
- In , compounds with 4-acetylpiperazine (e.g., IC50 = 1.84 mM against HCT116 cells) outperformed those with bulkier benzoyl (IC50 = 42.36 mM) or chlorobenzoyl (IC50 = 25.38 mM) groups . The phenyloxane substituent in the target compound may reduce potency due to steric effects.
Receptor Targeting :
- Piperazine derivatives are often explored for CNS targets. For instance, 18F-Mefway () targets serotonin 1A receptors, highlighting the role of piperazine in neuroreceptor binding . The phenyloxane group may modulate selectivity for similar targets.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The oxane ring may reduce solubility in polar solvents, necessitating formulation optimization for in vivo studies.
Biological Activity
1-Methyl-2-{[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure that includes a benzodiazole core, a piperazine moiety, and a phenyloxane substituent. Its molecular formula is with a molecular weight of approximately 378.47 g/mol. The structural features contribute to its pharmacological properties.
Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets:
- Inhibition of Fatty Acid Synthase (FASN) : This compound has been identified as a potential inhibitor of FASN, an enzyme crucial for lipid biosynthesis in cancer cells. Inhibition of FASN can lead to reduced proliferation of cancer cells, making it a target for cancer therapy .
- Antiproliferative Activity : Studies have demonstrated that derivatives of benzodiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. The IC50 values for some derivatives have been reported as low as 1.2 μM against MCF-7 breast cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 (breast) | 1.2 | |
| Antiproliferative | HCT116 (colon) | 3.7 | |
| Antibacterial | E. faecalis (Gram+) | 8 | |
| FASN Inhibition | Various Cancer Cells | N/A |
Case Studies
Several studies have explored the biological activity of similar compounds and their derivatives:
- Study on Antiproliferative Activity : A study evaluated various N-substituted benzimidazole derivatives, revealing that specific substitutions significantly enhanced their antiproliferative activity against cancer cell lines, suggesting that structural modifications can lead to increased efficacy .
- FASN Inhibition in Cancer Therapy : Research into FASN inhibitors has shown promising results in preclinical models, indicating that compounds like this compound may provide new avenues for cancer treatment by targeting lipid metabolism pathways .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-methyl-2-{[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methyl}-1H,3-benzodiazole?
The synthesis involves multi-step reactions, typically starting with the functionalization of the benzodiazole core. Key steps include:
- Core formation : Condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions to form the benzodiazole ring .
- Piperazine coupling : Introduction of the piperazine moiety via nucleophilic substitution or reductive amination. For example, chloromethyl intermediates (e.g., 2-chloromethylbenzodiazole) react with piperazine derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Acylation of piperazine : The 4-phenyloxane-4-carbonyl group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperazine amine and the carboxylic acid derivative of phenyloxane .
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane gradients) is critical for isolating the final product .
Basic: What spectroscopic and analytical techniques are essential for structural confirmation?
- 1H/13C NMR : Assign signals for the benzodiazole aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5–3.5 ppm), and piperazine/oxane protons (δ 3.0–4.5 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
- IR spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and benzodiazole N-H bonds (~3400 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks and fragmentation patterns .
- Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N/O percentages (deviation <0.4%) .
Advanced: How can contradictory solubility or reactivity data be resolved during characterization?
Contradictions often arise from:
- Polymorphism : Use X-ray crystallography (as in ) to identify crystal packing effects influencing solubility.
- Solvent-dependent tautomerism : Perform NMR in multiple solvents (e.g., DMSO-d6 vs. CDCl3) to detect tautomeric shifts in the benzodiazole ring .
- Residual impurities : Combine HPLC (≥95% purity threshold) with mass spectrometry to identify byproducts from incomplete coupling or oxidation .
Advanced: What reaction conditions optimize the coupling of benzodiazole and piperazine intermediates?
- Catalyst selection : Use Cs2CO3 or K2CO3 as bases in DMF to enhance nucleophilicity of the piperazine .
- Temperature control : Maintain 60–70°C to avoid decomposition of heat-sensitive intermediates (e.g., chloromethylbenzodiazole) .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates compared to THF .
- Monitoring : Track reaction progress via TLC (silica gel, UV-active spots) or in-situ IR for carbonyl disappearance .
Advanced: How can structure-activity relationships (SAR) be established for derivatives of this compound?
- Substituent variation : Synthesize analogs with modified phenyloxane (e.g., electron-withdrawing groups) or piperazine (e.g., N-alkylation) moieties .
- Biological assays : Test derivatives for target-specific activity (e.g., kinase inhibition, antimicrobial effects) using dose-response curves (IC50/EC50) .
- Computational docking : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like G-protein-coupled receptors .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : Use crystal structures of homologous targets (e.g., PDB: 7U6 in ) to model binding poses. Focus on hydrogen bonding with the benzodiazole N-H and hydrophobic interactions with the phenyloxane group .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of the ligand-target complex in aqueous environments .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the carbonyl group) using tools like Schrödinger’s Phase .
Advanced: How to address low yields in the final acylation step of the piperazine ring?
- Activation strategy : Switch from EDC/HOBt to more efficient coupling agents like HATU or PyBOP .
- Protection/deprotection : Temporarily protect secondary amines on piperazine with Boc groups to prevent side reactions .
- Solvent optimization : Use dichloromethane (DCM) instead of DMF to reduce polarity-driven side products .
Advanced: What are the key challenges in scaling up the synthesis for preclinical studies?
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale batches .
- Thermal sensitivity : Implement flow chemistry to control exothermic reactions during piperazine coupling .
- Cost-effective reagents : Substitute expensive coupling agents with in-situ activation methods (e.g., mixed anhydride technique) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
